tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate
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Overview
Description
tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate: is a chemical compound with the molecular formula C14H27N3O3. It is known for its versatile applications in various fields, including organic synthesis and drug discovery. This compound features a tert-butyl carbamate group and a piperidine moiety, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the use of tert-butyl chloroformate and piperidine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool in biochemical research .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate involves its interaction with specific molecular targets. The piperidine moiety can bind to receptors or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
- tert-butyl N-{2-[(piperidin-2-yl)ethyl]carbamate}
- tert-butyl N-{2-[(piperidin-3-ylmethyl)carbamoyl]ethyl}carbamate
- tert-butyl N-{2-[(piperidin-4-ylmethyl)carbamoyl]ethyl}carbamate
Comparison: While these compounds share structural similarities, tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate is unique due to its specific substitution pattern on the piperidine ring. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
tert-butyl N-[3-oxo-3-(piperidin-2-ylmethylamino)propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-9-7-12(18)17-10-11-6-4-5-8-15-11/h11,15H,4-10H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFGCIDOJKBKNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NCC1CCCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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